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Introduction

Gallium nitride (GaN) and its alloys, particularly aluminum gallium nitride (AlGaN), are wide-
bandgap semiconductors that have become critical materials for high-power, high-frequency
electronic devices such as High Electron Mobility Transistors (HEMTSs).[1] A defining
characteristic of the AIGaN/GaN heterostructure is the formation of a high-density two-
dimensional electron gas (2DEG) at the interface, even without intentional doping.[2] This
phenomenon is a direct consequence of the large polarization fields inherent in the wurtzite
crystal structure of these llI-nitride materials.[3][4]

These polarization effects arise from two distinct mechanisms: spontaneous polarization and
piezoelectric polarization. The total polarization difference between the AlGaN barrier layer and
the GaN channel layer induces a fixed sheet charge at the heterointerface, leading to
significant band bending and the creation of a quantum well that confines electrons, thus
forming the 2DEG.[5][6] Understanding and quantifying these polarization effects is paramount
for the design and optimization of AlIGaN/GaN-based devices.[7] This guide provides a detailed
examination of the origins, calculation, and experimental characterization of spontaneous and
piezoelectric polarization in AlIGaN/GaN heterostructures.
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The Origin of Polarization in Wurtzite llI-Nitrides

The wurtzite crystal structure of GaN and AIN lacks inversion symmetry along the[1] (c-axis)
direction, which is the fundamental reason for the presence of polarization.[4][8]

Spontaneous Polarization (PSP)

Spontaneous polarization is an intrinsic property of the material, present even in an unstrained
crystal.[7] It results from the non-ideal c/a lattice parameter ratio and the deviation of the
internal cell parameter (u) in the wurtzite structure, leading to an asymmetric distribution of
electron charge along the c-axis and creating a permanent dipole moment.[8][9] For Ga-face
crystals (the common growth orientation), the spontaneous polarization vector points from the
surface towards the substrate (from the cation to the anion).[3][7] The magnitude of
spontaneous polarization is significantly larger in AIN than in GaN.[8][9]

Piezoelectric Polarization (PPZ)

Piezoelectric polarization is induced by mechanical stress.[7] In AIGaN/GaN heterostructures,
the AlGaN barrier is typically grown pseudomorphically on a thick, relaxed GaN buffer layer.
Due to the smaller in-plane lattice constant of AIN compared to GaN, the AlGaN layer
experiences biaxial tensile strain.[3][7] This strain deforms the crystal lattice, further separating
the charge centers and inducing a strong piezoelectric polarization. For tensile strain in Ga-
face crystals, the piezoelectric polarization has the same sign and direction as the spontaneous
polarization, pointing towards the substrate.[7][10]
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Caption: Logical flow of polarization origins.

Calculation of Polarization-Induced Charge

The total polarization (P) in the AlGaN and GaN layers is the sum of the spontaneous and

piezoelectric components.[7]

PTotal = PSP + PPZ

Since the GaN buffer layer is typically thick and relaxed, its piezoelectric polarization is

negligible (PPZ(GaN) = 0).[8] The AlGaN barrier, however, has both spontaneous and

piezoelectric components.
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The properties of the AlxGal-xN alloy are typically determined by a linear interpolation between
the values for binary GaN and AIN, although some studies suggest a non-linear dependence.
[3][10]

PSP(AIxGal-xN) = x * PSP(AIN) + (1-x) * PSP(GaN)

The piezoelectric polarization in the AlGaN layer is calculated using its strain state and the
material's piezoelectric and elastic constants.[7]

PPZ(AlxGal-xN) = 2 * ea(x) * [e31(x) - e33(x) * (C13(x) / C33(x))]
where:

e ga(x) = (aGaN - aAlGaN(x)) / aAlGaN(x) is the in-plane strain.
o e31, e33 are the piezoelectric coefficients.

o C13, C33 are the elastic constants.

A discontinuity in polarization occurs at the AlGaN/GaN interface, creating a fixed sheet of
positive charge (o) with a density given by:[11]

o = PTotal(AlGaN) - PTotal(GaN) o = [PSP(AlGaN) + PPZ(AIGaN)] - PSP(GaN)

This positive polarization-induced charge at the interface is the primary driver for the formation
of the 2DEG.[2][3]

Formation of the Two-Dimensional Electron Gas
(2DEG)

The positive sheet charge (o) at the AlIGaN/GaN interface creates a strong electric field that
pulls the conduction band of the GaN layer below the Fermi level.[5] This creates a triangular
potential well at the interface. Electrons, originating from surface donor states or unintentional
background doping, accumulate in this potential well to compensate for the positive polarization
charge.[5][12]
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These electrons are confined in a very thin layer (a few nanometers) at the interface, forming a
2DEG.[13] Because the electrons reside in the high-purity GaN channel, physically separated
from their parent donors in the AlGaN barrier, they experience reduced ionized impurity
scattering, leading to very high electron mobility.[2] The density of the 2DEG increases with the
aluminum concentration (x) in the AlGaN barrier, as this enhances both the spontaneous and
piezoelectric polarization components, leading to a larger interface charge.[3][13]
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Caption: Causal chain of 2DEG formation.

Quantitative Data Summary
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The following tables summarize the key material parameters used in calculating polarization
effects in AIGaN/GaN heterostructures.

Table 1: Fundamental Properties of Wurtzite GaN and AIN

Parameter GaN AIN Unit References

Lattice Constant,

3.189 3.112 A [14][15]
a
Lattice Constant,

5.185 4.982 A [14][15]
c
Spontaneous
Polarization, -0.029 to -0.034 -0.081 to -0.090 C/mz [71[81I9]
PSP

Note: The negative sign indicates the polarization vector points in the [000-1] direction for Ga-
face material.

Table 2: Piezoelectric and Elastic Constants for GaN and AIN

Parameter GaN AIN Unit References

Piezoelectric

-0.37 to -0.49 -0.60 to -0.62 C/m2 [71[9]
Constant, e31
Piezoelectric

0.671t0 0.73 1.46 to 1.50 C/m2 [7119]
Constant, e33
Elastic Constant,

68 to 103 94 to 108 GPa [7]
C13
Elastic Constant,

354 to 405 373 to 377 GPa [7]

C33

Table 3: Calculated Polarization-Induced Sheet Charge Density (o) at AIxGal-xN/GaN
Interfaces
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Sheet Charge Density (x

Al Mole Fraction (x) 10% cm-3) References
0.15 ~0.7-0.9 [3][16]

0.22 ~1.2 [16]

0.30 ~1.6-1.7 [3][13]

0.34 ~1.9 [17]

Experimental Protocols for Characterization

Several experimental techniques are essential for verifying the theoretical models of
polarization and quantifying the properties of the resulting 2DEG.

High-Resolution X-ray Diffraction (HRXRD)

» Methodology: HRXRD is used to precisely measure the lattice parameters of the epitaxial
layers. By performing reciprocal space mapping (RSM) around an asymmetric reflection
(e.g., (105)), both the in-plane (a) and out-of-plane (c) lattice constants of the AlGaN layer
can be determined.

o Purpose: The Al mole fraction (x) is determined from the lattice constants, assuming
Vegard's law. The strain state of the AlGaN layer is determined by comparing its measured
in-plane lattice constant to that of the relaxed GaN buffer. This information is critical for an
accurate calculation of the piezoelectric polarization component.[3]

Capacitance-Voltage (C-V) Profiling

o Methodology: A Schottky contact (e.g., Ni or Pt) is deposited on the AlGaN surface to form a
diode. A varying DC bias with a superimposed small AC signal is applied, and the
capacitance of the structure is measured. The capacitance is related to the depletion width,
which changes with the applied voltage.

e Purpose: From the C-V data, the carrier concentration profile as a function of depth can be
calculated. This technique allows for the direct observation of the sharp peak in carrier
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concentration at the AlGaN/GaN interface, confirming the location and confinement of the
2DEG.[3]

Hall Effect Measurements

+ Methodology: A sample with a defined geometry (e.g., a van der Pauw or Hall bar pattern) is
fabricated. A constant current is passed through the sample, and a magnetic field is applied
perpendicular to the current flow. The resulting Hall voltage, which is transverse to both the
current and magnetic field, is measured.

» Purpose: Hall effect measurements provide the sheet carrier concentration (ns) and the
mobility (i) of the charge carriers in the 2DEG. These measurements are fundamental for
quantifying the 2DEG density and assessing the quality of the heterointerface.[1][3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1216216?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1216216?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

